molecular formula C18H23BO3 B1284302 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-67-7

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid

Cat. No. B1284302
CAS RN: 1072951-67-7
M. Wt: 298.2 g/mol
InChI Key: OPUGDQNAZFDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid (4-TBMPA) is an organoboronic acid that has been used in various scientific research applications. It has found uses in the synthesis of organic molecules, and in the study of biochemical and physiological mechanisms. The purpose of

Scientific Research Applications

Organic Synthesis

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronic acid group reacts with halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials.

Drug Discovery

The compound’s utility in drug discovery is significant due to its role in the synthesis of potential therapeutic agents . It can be used to create novel boron-containing molecules that exhibit unique biological activities, which are explored for their therapeutic potential against diseases such as cancer, diabetes, and inflammation.

Sensor Development

This compound is also explored in the development of chemical sensors . Boronic acids can bind to saccharides, which allows for the detection of sugars and other biological substances. Sensors based on this mechanism are being researched for medical diagnostics, including glucose monitoring for diabetes management.

Catalysis

The boronic acid group in 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid serves as a catalyst in various chemical reactions . It can facilitate reactions by forming temporary bonds with substrates, thereby lowering the activation energy required for the reaction to proceed. This property is harnessed in the development of more efficient and selective catalytic processes.

Polymer Chemistry

Lastly, the compound finds application in polymer chemistry. It can be used to modify polymers or to create block copolymers with specific properties . The boronic acid functionality allows for post-polymerization modifications, enabling the introduction of functional groups that can impart desired characteristics to the polymer, such as thermal stability, solubility, or biocompatibility.

properties

IUPAC Name

[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGDQNAZFDADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584900
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-67-7
Record name B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 4
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.